Di(piperazin-1-yl)methane
Description
Di(piperazin-1-yl)methane (DPM) is a symmetric organic compound featuring two piperazine rings linked by a methane group. Piperazine, a six-membered heterocyclic ring with two nitrogen atoms, is a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to enhance solubility and bioavailability. Compound I crystallizes with chair-configured piperazine rings and benzodioxolylmethyl substituents, showcasing DPM's adaptability for functionalization .
Properties
Molecular Formula |
C9H20N4 |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-(piperazin-1-ylmethyl)piperazine |
InChI |
InChI=1S/C9H20N4/c1-5-12(6-2-10-1)9-13-7-3-11-4-8-13/h10-11H,1-9H2 |
InChI Key |
LDGMDDYNAKOSMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CN2CCNCC2 |
Origin of Product |
United States |
Scientific Research Applications
Di(piperazin-1-yl)methane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of di(piperazin-1-yl)methane depends on its specific application. For example, in medicinal chemistry, it may act as an inhibitor of enzymes or receptors. The molecular targets and pathways involved can vary widely, but common targets include enzymes involved in neurotransmitter metabolism and receptors in the central nervous system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Conformational Features
Di(piperazin-1-yl)methane Derivatives
- Compound I (C₂₅H₃₂N₄O₄): Features benzodioxolylmethyl groups at the 4-position of each piperazine ring. Both piperazine rings adopt chair conformations, and the benzodioxole rings exhibit planar or slightly disordered envelope conformations. The dihedral angle between the two benzene rings is 69.9(5)°, indicating significant steric hindrance. No classical hydrogen bonds are observed in the crystal lattice, suggesting weak intermolecular interactions .
- Ethyl 2-(4-((2-(4-ureidophenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate derivatives (e.g., 10m , C₂₈H₂₅F₆N₅O₃S): Substituents include thiazolylmethyl and trifluoromethylphenyl groups. These derivatives exhibit higher molecular weights (e.g., m/z 616.2 for 10m ) compared to Compound I (MW 476.55 g/mol). The presence of electron-withdrawing groups like CF₃ may enhance metabolic stability .
Functionalized Piperazine Derivatives
- 2-[4-(Fmoc)piperazin-1-yl]acetic acid (CAS 180576-05-0): Contains a fluorenylmethoxycarbonyl (Fmoc) group, commonly used in peptide synthesis. The Fmoc group increases steric bulk and hydrophobicity, contrasting with the benzodioxole groups in Compound I .
- Its synthesis via Pd-catalyzed coupling (29% yield) contrasts with the high yields (88–95%) of thiazolylmethyl derivatives in , reflecting substituent-dependent reaction efficiency .
Crystallographic and Solubility Considerations
- In contrast, acetic acid derivatives (e.g., ) may exhibit higher solubility due to ionizable carboxyl groups .
- Thiazolylmethyl derivatives () likely have moderate solubility, balanced by hydrophobic aryl groups and polar piperazine/ester functionalities .
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